molecular formula C21H22ClN5O B2954834 1-(4-chlorophenyl)-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)cyclopentanecarboxamide CAS No. 1448054-29-2

1-(4-chlorophenyl)-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)cyclopentanecarboxamide

Cat. No.: B2954834
CAS No.: 1448054-29-2
M. Wt: 395.89
InChI Key: GQYAYDBCPBTKCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a synthetic small molecule characterized by a cyclopentanecarboxamide core substituted with a 4-chlorophenyl group and a pyrimidinyl-imidazole ethyl side chain. The 4-chlorophenyl moiety may enhance lipophilicity, influencing membrane permeability and pharmacokinetic properties .

Properties

IUPAC Name

1-(4-chlorophenyl)-N-[2-(2-pyrimidin-2-ylimidazol-1-yl)ethyl]cyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN5O/c22-17-6-4-16(5-7-17)21(8-1-2-9-21)20(28)26-13-15-27-14-12-25-19(27)18-23-10-3-11-24-18/h3-7,10-12,14H,1-2,8-9,13,15H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQYAYDBCPBTKCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)NCCN3C=CN=C3C4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-chlorophenyl)-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)cyclopentanecarboxamide is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a cyclopentanecarboxamide backbone, a pyrimidine ring, and an imidazole moiety. The presence of the 4-chlorophenyl group suggests potential interactions with various biological targets due to its electron-withdrawing properties, which can enhance the compound's lipophilicity and bioavailability.

Targeting Kinases

Research indicates that this compound may act as an inhibitor of specific kinases involved in cancer progression. For example, it has shown potential in inhibiting Polo-like kinase 4 (PLK4), which is crucial for centriole biogenesis. Overexpression of PLK4 is linked to various cancers, making it a viable target for therapeutic intervention .

Anti-inflammatory Activity

The compound's structural features suggest it may also inhibit lipoxygenases (LOXs), enzymes that play a significant role in the inflammatory response. In vitro studies have demonstrated that derivatives containing chlorophenyl groups exhibit potent inhibition of LOX activity, which is associated with reduced production of pro-inflammatory mediators .

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the biological activity of this compound:

Assay Type Cell Line/Target IC50 Value (μM) Notes
PLK4 InhibitionVarious cancer cell lines14Effective against PLK4 overexpressing cells
LOX InhibitionSoybean LOX17.43 ± 0.38High potency with low cellular toxicity
Cancer Cell ProliferationSW480, HCT1160.12 - 2Superior efficacy compared to reference drugs

In Vivo Studies

In vivo studies using xenograft models have further validated the anti-cancer properties of this compound. Notably, it significantly inhibited tumor growth in mice models bearing HCT116 xenografts, demonstrating its therapeutic potential in colorectal cancer .

Case Studies

  • Colorectal Cancer Treatment : A study evaluated the efficacy of this compound in inhibiting cell proliferation in colorectal cancer models. The results indicated a dose-dependent reduction in tumor size and proliferation markers such as Ki67, suggesting significant anti-tumor activity .
  • Inflammatory Response Modulation : Another investigation focused on the compound's ability to modulate inflammatory responses in animal models. The results showed decreased levels of inflammatory cytokines following treatment, indicating a promising role in managing inflammatory diseases .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlighted that modifications to the phenyl and pyrimidine rings significantly influenced the biological activity. The presence of electron-withdrawing groups like chlorine enhanced potency against both PLK4 and LOX, while variations in alkyl substituents on the imidazole ring affected solubility and metabolic stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Imidazole and Pyrimidine Motifs

The compound shares structural features with several analogues, including:

Compound Name / ID Key Structural Differences Potential Functional Implications
(2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl) hydrazinecarboxamide () Replaces cyclopentanecarboxamide with a benzodioxol-propylidene hydrazinecarboxamide core Benzodioxol may improve metabolic stability but reduce selectivity due to bulkier aromatic systems
1-[2-(1H-imidazol-1-yl)-pyrimidin-4-yl]-N-[2-(2-methoxyphenyl)ethyl]piperidine-2-acetamide (212648-35-6, ) Uses a piperidine-acetamide backbone and methoxyphenyl group Methoxy group could enhance solubility but decrease affinity for hydrophobic binding pockets
4-(4-cyanophenyl)-6-(4-fluorophenyl)-2-({2-[(5-nitro(2-pyridyl))amino]ethyl}-amino)pyrimidine-5-carboxylic acid (403809-90-5, ) Integrates a carboxylic acid and nitro-pyridyl substituent Polar groups (carboxylic acid, nitro) may improve water solubility but limit blood-brain barrier penetration

Pharmacological and Physicochemical Comparisons

  • Binding Affinity : The pyrimidinyl-imidazole ethyl chain may mimic ATP or cofactor binding in kinase targets, similar to imidazole-containing inhibitors like ’s compound. However, the rigid cyclopentane core could restrict conformational flexibility, reducing off-target effects compared to hydrazinecarboxamide derivatives .
  • Synthetic Accessibility : The target compound’s cyclopentanecarboxamide scaffold may require fewer synthetic steps than ’s benzodioxol-propylidene hydrazinecarboxamide, which demands stereoselective crystallization for configuration confirmation .

Research Findings and Limitations

  • confirms the (E)-configuration of its analogous compound via X-ray crystallography, a method applicable to the target compound for stereochemical validation .
  • highlights the prevalence of pyrimidine-imidazole hybrids in drug discovery, though the lack of bioactivity data for the listed compounds precludes direct functional comparisons.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.